

A Comparative Guide to the Functional Properties of Trehalulose and Other Rare Sugars

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional properties of **trehalulose** against other notable rare sugars: allulose, tagatose, and isomaltulose. The information presented is supported by experimental data to assist in research and development applications.

Quantitative Comparison of Functional Properties

The following table summarizes the key quantitative functional properties of **trehalulose** and other rare sugars, with sucrose provided as a reference.



Functional Property	Trehalulose	Allulose	Tagatose	Isomaltulos e	Sucrose (Reference)
Relative Sweetness	60-70% of sucrose[1]	~70% of sucrose[2]	~92% of sucrose	~50% of sucrose[3]	100%
Glycemic Index (GI)	Low (lower than sucrose) [4]	Very low (near zero)[2]	Low	32[3][5]	65
Caloric Value (kcal/g)	~4	~0.2-0.4[2]	~1.5	4[3][5]	4
Digestibility	Slowly digestible[4]	Poorly absorbed	Partially absorbed	Slowly but fully digestible[3]	Fully digestible
Cariogenicity	Non- cariogenic[4]	Non- cariogenic[2]	Non- cariogenic	Non- cariogenic	Cariogenic

Impact on Gut Microbiota

Rare sugars can significantly modulate the composition and function of the gut microbiota, exhibiting prebiotic effects.

- **Trehalulose**: Acts as a prebiotic, promoting the growth of beneficial gut bacteria, which can contribute to improved digestion and immune function.[1]
- Allulose: Has been shown to increase the abundance of beneficial bacteria such as
 Bifidobacterium and Akkermansia muciniphila, which are associated with improved metabolic
 health.[6] It may also increase the diversity of the gut microbiota.[7]
- Tagatose: The majority of ingested tagatose is fermented by gut bacteria in the colon, leading to prebiotic effects.[6][8] It has been shown to enhance the growth of Lactobacillus species.[6]
- Isomaltulose: Exhibits prebiotic activity by increasing the abundance of beneficial microbiota such as Faecalibacterium and Phascolarctobacterium, while decreasing levels of pathogenic bacteria like Shuttleworthia.
 It also promotes the growth of Bifidobacterium.





Signaling Pathways and Metabolic Effects

The unique metabolic fates of these rare sugars lead to distinct physiological responses.

Trehalulose and Isomaltulose: Slow Digestion Pathway

Trehalulose and isomaltulose are both isomers of sucrose but are hydrolyzed much more slowly by intestinal enzymes due to their more stable glycosidic bonds.[4] This slow digestion leads to a gradual release of glucose and fructose, resulting in a lower and more sustained blood glucose and insulin response compared to sucrose.



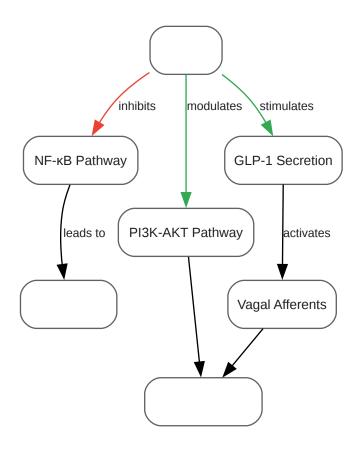
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Figure 1: Slow digestion pathway of **Trehalulose** and Isomaltulose.

Allulose: Cellular Signaling and Metabolic Regulation

Allulose is minimally absorbed and metabolized, but it appears to exert its beneficial effects through the modulation of cellular signaling pathways related to inflammation and insulin sensitivity.





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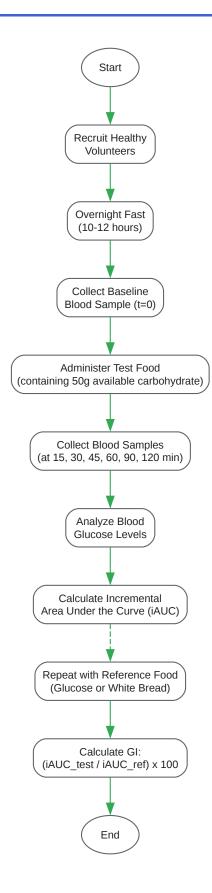
Figure 2: Cellular signaling pathways modulated by Allulose.

Experimental Protocols Determination of Glycemic Index (GI)

The glycemic index is typically determined through in vivo studies with human subjects, following a standardized protocol.

Workflow for In Vivo Glycemic Index Determination





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Figure 3: Workflow for in vivo determination of Glycemic Index.



Protocol Outline:

- Subject Recruitment: A group of healthy volunteers is recruited for the study.
- Fasting: Subjects undergo an overnight fast of 10-12 hours.
- Baseline Measurement: A baseline blood sample is taken to determine fasting blood glucose levels.
- Test Food Consumption: Each subject consumes a portion of the test food containing a standardized amount of available carbohydrates (typically 50 grams).
- Blood Glucose Measurement: Blood samples are taken at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption.
- Area Under the Curve (AUC) Calculation: The blood glucose response over the two-hour period is plotted, and the incremental area under the curve (iAUC) is calculated.
- Reference Food Comparison: The test is repeated on a separate day with a reference food (glucose or white bread), which has a defined GI of 100.
- GI Calculation: The GI of the test food is calculated as the iAUC of the test food divided by the iAUC of the reference food, multiplied by 100.

Determination of Caloric Value

The caloric value of a food component can be determined using bomb calorimetry or calculated using the Atwater system.

Bomb Calorimetry Protocol Outline:

- Sample Preparation: A known mass of the sugar is dried to remove all moisture and pressed into a pellet.
- Combustion: The pellet is placed in a sealed container (the "bomb") filled with pure oxygen.
- Ignition: The sample is ignited electrically.



- Temperature Measurement: The bomb is submerged in a known volume of water, and the rise in water temperature from the combustion is measured.
- Calculation: The heat released (caloric value) is calculated based on the temperature change
 of the water.

Atwater System:

This system uses average energy values for the primary energy-containing macronutrients:

Carbohydrates: 4 kcal/g

Proteins: 4 kcal/g

Fats: 9 kcal/g

For digestible carbohydrates like **trehalulose** and isomaltulose, the Atwater factor of 4 kcal/g is a reliable estimate of their metabolizable energy. For poorly absorbed or partially fermented sugars like allulose and tagatose, this value is significantly lower.

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